molecular formula C14H13ClF6N4O2 B14921514 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B14921514
M. Wt: 418.72 g/mol
InChI Key: WRNCKWSGWHKDHV-UHFFFAOYSA-N
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Description

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both trifluoromethyl and pyrazole groups

Preparation Methods

The synthesis of 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves multiple steps, typically starting with the preparation of the pyrazole ring. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl ketones and pyrazole derivatives. Compared to these, 3-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. Examples of similar compounds include 2-Chloro-5-(trifluoromethyl)pyridine and other trifluoromethylated pyrazoles .

Properties

Molecular Formula

C14H13ClF6N4O2

Molecular Weight

418.72 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C14H13ClF6N4O2/c15-9-10(7-1-2-7)24(23-11(9)13(16,17)18)6-3-8(26)25-12(27,4-5-22-25)14(19,20)21/h5,7,27H,1-4,6H2

InChI Key

WRNCKWSGWHKDHV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)N3C(CC=N3)(C(F)(F)F)O)C(F)(F)F)Cl

Origin of Product

United States

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